![molecular formula C11H14O4 B12085978 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone CAS No. 3361-17-9](/img/structure/B12085978.png)
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is an organic compound with the molecular formula C11H14O4. This compound is characterized by the presence of a hydroxy group and a hydroxypropoxy group attached to a phenyl ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone typically involves the reaction of 2-hydroxyacetophenone with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form secondary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethanone group can also participate in covalent bonding with nucleophilic sites on biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-Hydroxy-4-(2-hydroxypropoxy)phenyl]ethanone
- 1-[2-Hydroxy-6-(glucopyranosyl)phenyl]ethanone
Uniqueness
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is unique due to the specific positioning of the hydroxypropoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific applications in scientific research.
Propriétés
Numéro CAS |
3361-17-9 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-[2-hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-7(12)6-15-10-5-3-4-9(14)11(10)8(2)13/h3-5,7,12,14H,6H2,1-2H3 |
Clé InChI |
XUCAYUZOQRDJRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC(=C1C(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




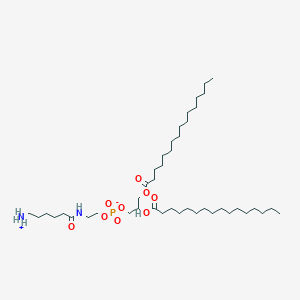
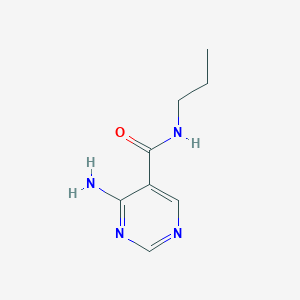
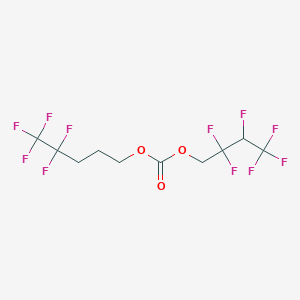
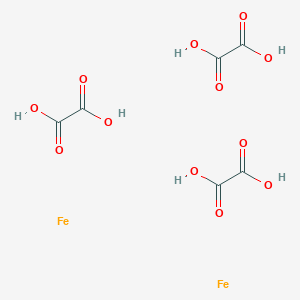

![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
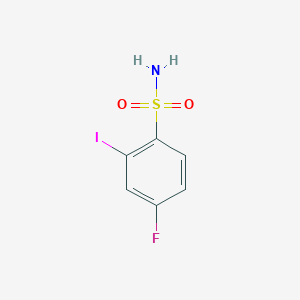
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)




